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In the landscape of modern organic synthesis, ylides stand as powerful reagents for the

construction of complex molecular architectures. Among these, ammonium and sulfonium

ylides have carved out indispensable roles, particularly in the formation of three-membered

rings and in facilitating intricate molecular rearrangements. This guide provides an objective

comparison of the performance of ammonium and sulfonium ylides, supported by experimental

data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
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Feature Ammonium Ylides Sulfonium Ylides

Stability

Generally less stable, often

generated in situ at low

temperatures.[1][2]

More stable, with some

stabilized ylides being isolable

crystalline solids.[2]

Reactivity

Highly reactive, but the amine

leaving group is less facile

compared to a sulfide.[1]

Highly reactive and versatile,

with the sulfide being an

excellent leaving group.[3][4]

Common Applications

Stevens and Sommelet-

Hauser rearrangements,

epoxidations, aziridinations,

cyclopropanations.

Corey-Chaykovsky

epoxidation, cyclopropanation,

aziridination, Stevens and

Sommelet-Hauser

rearrangements.[3][4]

Stereoselectivity

Can achieve high

stereoselectivity with chiral

auxiliaries or catalysts.[5][6]

Well-established for high

stereoselectivity, particularly

with chiral sulfides.[3][4]

I. Stability and Reactivity: A Fundamental
Comparison
The core difference between ammonium and sulfonium ylides lies in their inherent stability,

which dictates their reactivity and handling.

Sulfonium ylides are generally more stable than their ammonium counterparts. This increased

stability is attributed to the ability of the larger sulfur atom to better accommodate the positive

charge and the participation of d-orbitals in bonding, although the latter is a subject of ongoing

discussion. Stabilized sulfonium ylides, those bearing an electron-withdrawing group on the

ylidic carbon, can often be isolated as crystalline solids.[2] Unstabilized sulfonium ylides, while

more reactive, are typically generated and used in situ at low temperatures.

Ammonium ylides, on the other hand, are generally less stable and more transient species,

almost exclusively generated and consumed in situ.[1] The smaller nitrogen atom is less

capable of stabilizing the positive charge, rendering the ylide more reactive but also more
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prone to decomposition. The leaving group ability of the amine in subsequent reactions is also

generally poorer than that of the corresponding sulfide from a sulfonium ylide.[1]

II. Epoxidation: The Corey-Chaykovsky Reaction
and its Ammonium Analogue
The synthesis of epoxides from carbonyl compounds is a hallmark application of ylide

chemistry. The Corey-Chaykovsky reaction, utilizing sulfonium ylides, is a cornerstone of this

transformation.

Sulfonium Ylides in Epoxidation
The reaction of a sulfonium ylide with an aldehyde or ketone proceeds via a betaine

intermediate, which undergoes intramolecular nucleophilic attack to form the epoxide and

dimethyl sulfide. This reaction is known for its high efficiency and stereoselectivity.

Experimental Data for Sulfonium Ylide Epoxidation:

Entry
Aldehyd
e

Sulfoniu
m Salt

Base Solvent
Yield
(%)

d.r.
(trans:ci
s)

ee (%)

1
Benzalde

hyde

Trimethyl

sulfonium

iodide

NaH DMSO 95 >99:1 -

2

4-

Nitrobenz

aldehyde

Chiral

Sulfoniu

m Salt 1

KHMDS THF 98 >95:5 98

3

Cyclohex

anecarbo

xaldehyd

e

Chiral

Sulfoniu

m Salt 1

KHMDS THF 95 >95:5 96

Data compiled from representative literature.[3][4]
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Ammonium Ylides in Epoxidation
Ammonium ylides can also effect the epoxidation of carbonyls, although they are generally less

reactive than their sulfur counterparts.[1] The choice of the amine leaving group is crucial for

the success of the reaction, with trimethylamine often being superior to bulkier amines like

DABCO.[1][7]

Experimental Data for Ammonium Ylide Epoxidation (Stilbene Oxide Formation):

Entry Aldehyde
Ammoniu
m Salt

Base Solvent Yield (%)
d.r.
(trans:cis
)

1
Benzaldeh

yde

Benzyltrim

ethylammo

nium

bromide

KHMDS THF 85 60:40

2

4-

Chlorobenz

aldehyde

Benzyltrim

ethylammo

nium

bromide

KHMDS THF 81 64:36

3

4-

Bromobenz

aldehyde

(4-

Fluorobenz

yl)trimethyl

ammonium

bromide

KHMDS THF 55 97:3

Data adapted from Waser, M. et al. Synlett 2016, 27, 1963-1968.[1]

Comparison: Sulfonium ylides generally provide higher yields and superior diastereoselectivity

in epoxidation reactions compared to ammonium ylides. However, with careful optimization of

the ammonium salt and reaction conditions, high yields and good selectivities can be achieved

with ammonium ylides, offering a valuable alternative.
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III. Rearrangement Reactions: Stevens vs.
Sommelet-Hauser
Both ammonium and sulfonium ylides are prone to undergo characteristic rearrangement

reactions, namely the[3][8]-Stevens rearrangement and the[8][9]-sigmatropic Sommelet-Hauser

rearrangement. These reactions are often in competition and provide powerful methods for

carbon-carbon bond formation.[10][11]

Reaction Pathways

Onium Ylide
(Ammonium or Sulfonium)

[1,2]-Stevens
Rearrangement Product[1,2]-shift

[2,3]-Sommelet-Hauser
Rearrangement Product

[2,3]-sigmatropic shift

Click to download full resolution via product page

Caption: Competing rearrangement pathways of onium ylides.

The Stevens rearrangement involves a[3][8]-migration of a group from the heteroatom to the

ylidic carbon.[12][13] In contrast, the Sommelet-Hauser rearrangement is a[8][9]-sigmatropic

shift that occurs when a benzylic group is present, leading to ortho-substitution on the aromatic

ring.[10][14]

Comparative Data for Rearrangement Reactions:
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Ylide Type Substrate Base Solvent
Product
Ratio ([3]
[8]:[8][9])

Total Yield
(%)

Ammonium

Benzyltrimeth

ylammonium

iodide

NaNH₂ liq. NH₃
Sommelet-

Hauser major
High

Sulfonium
Benzylallylsul

fonium salt
t-BuOK THF

Stevens

major
Good

Ammonium

Allyl(benzyl)di

methylammo

nium bromide

KHMDS THF [8][9] major Variable

Sulfonium

Benzyltrimeth

ylsulfonium

iodide

KHMDS THF
Sommelet-

Hauser major
Good

Data compiled from various sources illustrating general trends.[13][15][16]

Comparison: The selectivity between the Stevens and Sommelet-Hauser rearrangements is

influenced by a variety of factors including the structure of the ylide, the base, and the solvent.

For benzylic systems, the Sommelet-Hauser rearrangement is often favored with ammonium

ylides in the presence of strong amide bases.[10][17] With sulfonium ylides, the outcome can

be more varied, and subtle changes in the substrate can favor one pathway over the other.[15]

IV. Cyclopropanation: Building Strained Rings
The formation of cyclopropanes from electron-deficient alkenes is another key application of

both ammonium and sulfonium ylides.

Sulfonium Ylides in Cyclopropanation
Sulfonium ylides are widely used for the diastereoselective and enantioselective

cyclopropanation of Michael acceptors. Chiral sulfides have been particularly successful in

inducing high levels of asymmetry.

Experimental Data for Sulfonium Ylide Cyclopropanation:
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| Entry | Michael Acceptor | Sulfonium Salt | Base | Solvent | Yield (%) | d.r. | ee (%) | |---|---|---|--

-|---|---|---| | 1 | Chalcone | Trimethylsulfoxonium iodide | NaH | DMSO | 95 | >99:1 | - | | 2 | (E)-

Cinnamate | Chiral Allylic Sulfonium Salt | t-BuOK | THF | 85 | >95:5 | 96 | | 3 | Cyclohexenone |

Chiral Sulfide (catalytic) | K₂CO₃ | Toluene | 92 | >99:1 | 98 |

Data from representative literature.[9][18][19]

Ammonium Ylides in Cyclopropanation
Ammonium ylides have also been successfully employed in cyclopropanation reactions, often

with high stereoselectivity, particularly in intramolecular variants and in the presence of chiral

amine catalysts.

Experimental Data for Ammonium Ylide Cyclopropanation:

| Entry | Michael Acceptor | Ammonium Salt/Catalyst | Base | Solvent | Yield (%) | d.r. | ee (%) |

|---|---|---|---|---|---|---| | 1 | α,β-Unsaturated ester | Cinchona alkaloid catalyst | K₂CO₃ | Toluene |

88 | >20:1 | 94 | | 2 | α,β-Unsaturated ketone | Chiral Ammonium Salt | Cs₂CO₃ | CH₂Cl₂ | 75 |

>95:5 | 92 |

Data from representative literature on organocatalytic cyclopropanation.[20][21]

Comparison: Both ylide types are highly effective for cyclopropanation. Sulfonium ylides,

particularly in the context of the Corey-Chaykovsky reaction with α,β-unsaturated carbonyls,

are a classic and reliable choice. Ammonium ylides have emerged as powerful alternatives,

especially in the realm of asymmetric organocatalysis.

V. Experimental Protocols
General Procedure for Corey-Chaykovsky Epoxidation
with a Sulfonium Ylide
Workflow:

Sulfonium Salt
in Anhydrous Solvent

Add Strong Base
(e.g., NaH)

In situ Ylide
Formation

Add Carbonyl
Compound

Reaction at
Controlled Temperature

Aqueous Workup
and Extraction

Purification
(e.g., Chromatography) Epoxide Product
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Click to download full resolution via product page

Caption: Experimental workflow for a typical Corey-Chaykovsky epoxidation.

To a stirred suspension of trimethylsulfonium iodide (1.1 eq) in anhydrous DMSO at room

temperature is added sodium hydride (1.0 eq, 60% dispersion in mineral oil). The mixture is

stirred for 15 minutes, during which time hydrogen evolution ceases. The solution of the ylide is

then cooled to 0 °C, and a solution of the carbonyl compound (1.0 eq) in DMSO is added

dropwise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 2 hours. The reaction is quenched by the slow

addition of water and extracted with ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Epoxidation with an Ammonium
Ylide
To a solution of the benzylic ammonium bromide (1.2 eq) in anhydrous THF at -78 °C is added

potassium bis(trimethylsilyl)amide (1.1 eq, 1.0 M in THF) dropwise. The mixture is stirred at this

temperature for 30 minutes to generate the ylide. A solution of the aldehyde (1.0 eq) in

anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 4 hours.

The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to

warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and

concentrated. The residue is purified by flash column chromatography to afford the epoxide.[1]

Conclusion
Both ammonium and sulfonium ylides are potent tools in the arsenal of the synthetic chemist.

Sulfonium ylides are the more established and generally more stable reagents, offering high

yields and excellent stereoselectivity in a broad range of reactions, most notably the Corey-

Chaykovsky epoxidation. Their reliability and predictability make them a first choice for many

applications.
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Ammonium ylides, while often more reactive and less stable, provide a valuable and

sometimes complementary approach. Their utility in rearrangement reactions is well-

documented, and recent advances in asymmetric organocatalysis have highlighted their

potential for highly enantioselective transformations, including cyclopropanations and

epoxidations.

The choice between an ammonium and a sulfonium ylide will ultimately depend on the specific

synthetic target, the desired stereochemical outcome, and the functional group tolerance of the

substrate. A thorough understanding of the reactivity and selectivity of both classes of ylides

will empower researchers to make informed decisions and devise more efficient and elegant

synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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